molecular formula C21H25NO3 B5850178 ethyl 1-(3-phenoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(3-phenoxybenzyl)-4-piperidinecarboxylate

Cat. No. B5850178
M. Wt: 339.4 g/mol
InChI Key: TVFMBJYYWFCDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-phenoxybenzyl)-4-piperidinecarboxylate is a chemical compound that is used in scientific research for its unique properties. This compound is also known as EPPC and is synthesized using a specific method.

Mechanism of Action

EPPC works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, EPPC increases the levels of acetylcholine in the brain, which can have a variety of physiological effects. This can lead to improved memory and cognition, as well as potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
EPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to improve memory and cognition in animal studies, as well as to have potential therapeutic effects in the treatment of Alzheimer's disease. EPPC has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

EPPC has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the effects of acetylcholine on physiological processes. Additionally, EPPC is highly specific in its inhibition of acetylcholinesterase, which makes it useful for studying the specific effects of this enzyme on physiological processes.
However, there are also limitations to the use of EPPC in lab experiments. It is a highly specific inhibitor, which means that it may not be useful for studying the effects of other enzymes or neurotransmitters. Additionally, the effects of EPPC may be dependent on the specific experimental conditions, which can make it difficult to generalize the results to other experimental settings.

Future Directions

There are several future directions for research on EPPC. One area of research could be the potential therapeutic effects of EPPC in the treatment of Alzheimer's disease. Additionally, further studies could be conducted to investigate the effects of EPPC on other neurotransmitters and enzymes in the brain. Finally, research could be conducted to investigate the potential use of EPPC in the treatment of other neurological and inflammatory diseases.
Conclusion:
In conclusion, EPPC is a chemical compound that is used in scientific research for its unique properties. It is synthesized using a specific method and has been studied for its potential therapeutic effects in the treatment of Alzheimer's disease. EPPC works by inhibiting the activity of acetylcholinesterase, which can lead to improved memory and cognition. While there are advantages and limitations to the use of EPPC in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of EPPC involves the reaction of 3-phenoxybenzyl chloride with piperidine followed by the addition of ethyl chloroformate. The resulting product is then purified using chromatography to obtain pure EPPC. This method is highly effective in producing high-quality EPPC for use in scientific research.

Scientific Research Applications

EPPC is used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have a variety of physiological effects. EPPC has been studied for its potential use in the treatment of Alzheimer's disease, as well as for its effects on memory and cognition.

properties

IUPAC Name

ethyl 1-[(3-phenoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-2-24-21(23)18-11-13-22(14-12-18)16-17-7-6-10-20(15-17)25-19-8-4-3-5-9-19/h3-10,15,18H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFMBJYYWFCDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199001
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 1-(3-phenoxybenzyl)-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.